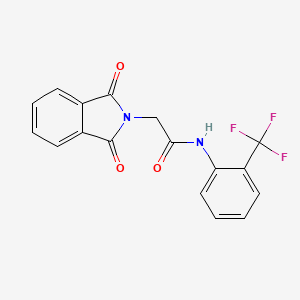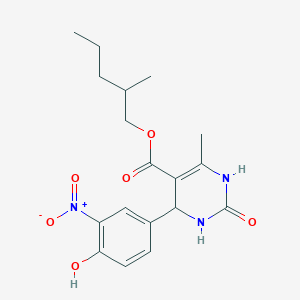![molecular formula C18H15N3O3S B11699770 (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11699770.png)
(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethylaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in pathogens, leading to cell death. In anticancer applications, the compound induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-chlorobenzylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-methylbenzylidene)-1,3-thiazolidin-4-one
Uniqueness
What sets (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern. The presence of both the 3,5-dimethylphenyl and 3-nitrobenzylidene groups imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N3O3S/c1-11-6-12(2)8-14(7-11)19-18-20-17(22)16(25-18)10-13-4-3-5-15(9-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b16-10- |
InChI Key |
PIHLZOMVYHJQJS-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699689.png)
![2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B11699692.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699713.png)
![(4Z)-4-[[3-(Acetyloxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone](/img/structure/B11699720.png)


![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11699753.png)
![N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylbenzohydrazide](/img/structure/B11699759.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699781.png)
![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11699783.png)


